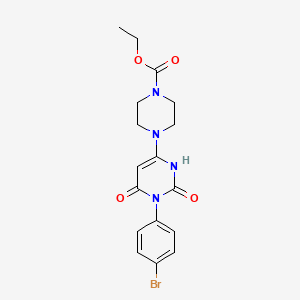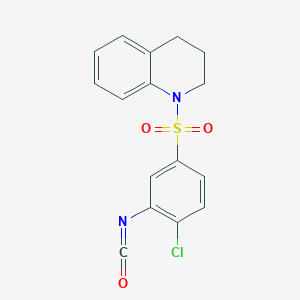![molecular formula C22H16F3NO3 B2813601 N-(4-phenoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide CAS No. 882082-52-2](/img/structure/B2813601.png)
N-(4-phenoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(4-phenoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide” is an organic compound containing multiple functional groups. It has a trifluoromethoxy group (-OCF3), which is a type of ether, attached to a phenyl group (a variant of benzene). It also contains an acrylamide group (-CH=CHCONH2), which is a type of amide .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the carbon backbone. The presence of the trifluoromethoxy group could introduce some interesting electronic effects due to the high electronegativity of fluorine .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The acrylamide group could potentially undergo reactions at the carbon-carbon double bond or at the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethoxy group could increase the compound’s stability and resistance to metabolism if it’s a drug .科学的研究の応用
Chemistry and Biochemistry of Acrylamide
Acrylamide is a reactive molecule used industrially to synthesize polyacrylamide, which has applications as a soil conditioner, in wastewater treatment, and in various other industries. The chemistry, metabolism, and potential health impacts of acrylamide have been extensively studied, highlighting its presence in foods and the need for a better understanding of its formation, distribution, and role in human health (Friedman, 2003).
Acrylamide in Industrial and Laboratory Processes
The review of acrylamide from an industry perspective covers its applications, analytical aspects, formation mechanisms, and efforts to control its presence in products. This encompasses its use in polymers like polyacrylamide for water treatment, processing in pulp and paper, and mining (Taeymans et al., 2004).
Anticancer Research
Cinnamic acid derivatives, which share a functional relationship with acrylamide derivatives in terms of reactive sites, have been studied for their anticancer potentials. These studies reveal the underutilized medicinal potential of such compounds, emphasizing their importance in synthesizing traditional and contemporary antitumor agents (De, Baltas, & Bedos-Belval, 2011).
Acrylamide-based Microgels in Nanotechnology and Drug Delivery
Research into acrylamide-based microgels explores their applications in nanotechnology, drug delivery, sensing, and catalysis due to their responsive behavior to environmental changes. This highlights the versatility of acrylamide derivatives in developing advanced materials for various scientific applications (Begum et al., 2019).
Toxicology and Safety Assessments
The toxicological aspects of acrylamide, including its metabolism, developmental and reproductive effects, genotoxicity, and carcinogenicity, are crucial for understanding its safety in industrial and food applications. Such studies provide a foundation for risk assessments and the development of safer processing methods (Dearfield et al., 1988).
作用機序
Target of Action
Compounds with similar structures have been used in various reactions, suggesting that this compound may also interact with a wide range of biological targets .
Mode of Action
It’s known that arylthiolate anions can form electron donor–acceptor (eda) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (set) reaction under visible light irradiation . This suggests that (2E)-N-(4-phenoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide might interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been used in a variety of reactions, including suzuki-miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and more . These reactions suggest that the compound could potentially affect a wide range of biochemical pathways.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(E)-N-(4-phenoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3NO3/c23-22(24,25)29-20-11-6-16(7-12-20)8-15-21(27)26-17-9-13-19(14-10-17)28-18-4-2-1-3-5-18/h1-15H,(H,26,27)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUJPRNFHDFOOC-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

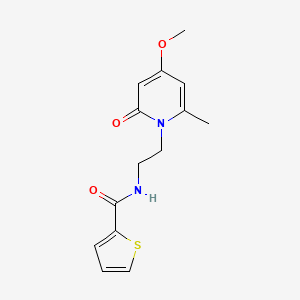
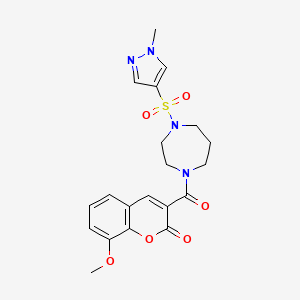
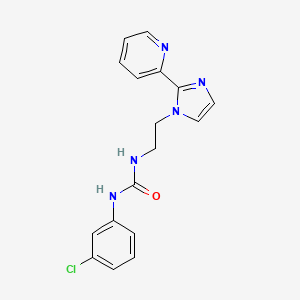
![benzyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2813521.png)
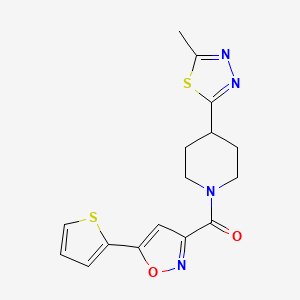
![1-Phenyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2813524.png)

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2813527.png)
![7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol](/img/structure/B2813528.png)
![2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B2813529.png)

![4-tert-butyl-N-[[5-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2813536.png)
